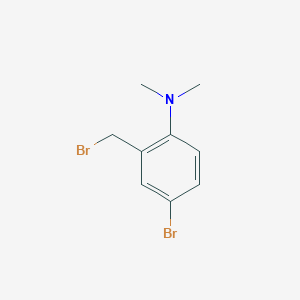

5-Bromo-2-(dimethylamino)benzyl bromide

Description

5-Bromo-2-(dimethylamino)benzyl bromide is a brominated aromatic compound featuring a benzyl bromide group (-CH2Br) attached to a benzene ring substituted with a dimethylamino (-N(CH3)2) group at position 2 and a bromine atom at position 5. Its molecular formula is C9H11Br2N, with a molecular weight of 293.0 g/mol. This compound serves as a versatile alkylating agent in organic synthesis, particularly in pharmaceutical intermediates, due to the combined effects of its electron-donating dimethylamino group and the reactive benzyl bromide moiety .

Properties

Molecular Formula |

C9H11Br2N |

|---|---|

Molecular Weight |

293.00 g/mol |

IUPAC Name |

4-bromo-2-(bromomethyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C9H11Br2N/c1-12(2)9-4-3-8(11)5-7(9)6-10/h3-5H,6H2,1-2H3 |

InChI Key |

KEPAZHFAUXDZJY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethylamino)benzyl bromide typically involves the bromination of 2-(dimethylamino)toluene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully monitored to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethylamino)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dehalogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include dehalogenated compounds.

Scientific Research Applications

5-Bromo-2-(dimethylamino)benzyl bromide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethylamino)benzyl bromide involves its reactivity as an electrophile. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, allowing it to participate in various substitution reactions. The dimethylamino group can also influence the reactivity and stability of the compound by donating electron density to the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzyl Bromide Groups

4-Bromo-2,6-difluorobenzyl Bromide (CAS 162744-60-7)

- Molecular Formula : C7H4F2Br2

- Molecular Weight : 285.91 g/mol

- Substituents : Bromine at position 4, fluorines at positions 2 and 6, and a benzyl bromide group.

- Reactivity: The electron-withdrawing fluorine substituents increase the electrophilicity of the benzyl carbon, making this compound more reactive in nucleophilic substitutions compared to 5-bromo-2-(dimethylamino)benzyl bromide.

- Applications : Used in agrochemicals and materials science for introducing fluorinated aromatic groups .

Benzyl Bromide (C7H7Br)

Compounds with Dimethylamino Substituents

5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7)

- Molecular Formula : C10H15BrN2O

- Molecular Weight : 259.14 g/mol

- Substituents: Bromine at position 5, a dimethylamino group linked via an ethoxy chain at position 2, and an -NH2 group.

- Reactivity : The ethoxy linker reduces steric hindrance, enhancing accessibility for nucleophilic aromatic substitution.

- Applications: Potential building block for drug candidates targeting amine-sensitive receptors .

Brominated Heterocyclic Compounds

5-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS 210963-93-2)

- Molecular Formula : C9H11BrN2

- Molecular Weight : 227.1 g/mol

- Substituents : Bromine at position 5, pyrrolidine (a cyclic secondary amine) at position 2.

- Reactivity : The pyrrolidine group enhances solubility in polar solvents, facilitating use in medicinal chemistry.

- Applications : Intermediate in synthesizing kinase inhibitors .

5-Bromo-2-(dimethylamino)nicotinonitrile (CAS 1346537-10-7)

- Molecular Formula : C8H8BrN3

- Molecular Weight : 226.07 g/mol

- Substituents: Bromine and dimethylamino groups on a pyridine ring, with a nitrile (-CN) group.

- Reactivity : The nitrile group enables further functionalization via hydrolysis or cycloaddition.

- Applications : Used in drug discovery for its ability to modulate electronic properties .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| This compound | C9H11Br2N | 293.0 | Br (5), N(CH3)2 (2), CH2Br | Moderate electrophilicity | Pharmaceutical alkylation |

| 4-Bromo-2,6-difluorobenzyl bromide | C7H4F2Br2 | 285.91 | Br (4), F (2,6), CH2Br | High electrophilicity | Agrochemicals, fluorinated polymers |

| Benzyl bromide | C7H7Br | 171.03 | CH2Br | High reactivity | General alkylation, solvents |

| 5-Bromo-2-(pyrrolidin-1-yl)pyridine | C9H11BrN2 | 227.1 | Br (5), pyrrolidine (2) | Solubility-enhanced nucleophile | Kinase inhibitor synthesis |

| 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline | C10H15BrN2O | 259.14 | Br (5), OCH2CH2N(CH3)2 (2), NH2 | Directed aromatic substitution | Ligand design, drug intermediates |

Key Research Findings

Electronic Effects: The dimethylamino group in this compound donates electrons via resonance, reducing the electrophilicity of the benzyl carbon compared to fluorine-substituted analogs (e.g., 4-bromo-2,6-difluorobenzyl bromide) .

Synthetic Utility: Brominated benzyl derivatives with amine groups are preferred in drug synthesis for their ability to undergo regioselective substitutions. For example, the dimethylamino group directs electrophilic attacks to specific positions on the aromatic ring .

Safety Considerations: Benzyl bromides are generally corrosive and require careful handling. The dimethylamino group may introduce basicity, necessitating pH control during reactions .

Biological Activity

5-Bromo-2-(dimethylamino)benzyl bromide is a halogenated organic compound notable for its structural features, which include a brominated aromatic ring and a dimethylamino group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its promising biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Chemical Formula : C11H12Br2N

- Molecular Weight : 292.92 g/mol

- CAS Number : 23239-36-3

The presence of bromine atoms in the structure is linked to enhanced biological activity, as halogens can form halogen bonds that influence molecular interactions within biological systems. The dimethylamino group contributes to the compound's reactivity and potential applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzyl bromides, including this compound, demonstrate strong antibacterial and antifungal activities against various clinical pathogenic strains.

Table 1: Antimicrobial Activity Against Pathogenic Strains

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Strong | |

| Gram-negative bacteria | Moderate | |

| Fungi | Significant |

The effectiveness of this compound against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Recent studies have also explored the anticancer properties of compounds related to this compound. For instance, derivatives based on similar scaffolds have been evaluated for their effects on various cancer cell lines.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of indolin-2-one derivatives, compounds structurally related to this compound were assessed against breast (MCF-7) and lung (A-549) cancer cell lines. The results indicated promising anti-proliferative effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 7c | MCF-7 | 7.17 ± 0.94 |

| Compound 7d | MCF-7 | 2.93 ± 0.47 |

| Doxorubicin | MCF-7 | 4.30 ± 0.84 |

These findings suggest that derivatives of benzyl bromides can exhibit superior anticancer activity compared to established drugs like doxorubicin, particularly in targeting specific cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through halogen bonding, which enhances its binding affinity to targets such as enzymes or receptors involved in microbial resistance or cancer proliferation.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of this compound within active sites of target proteins. These studies are crucial for understanding how structural modifications can enhance efficacy and selectivity in drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(dimethylamino)benzyl bromide in academic laboratories?

- Methodological Answer : A common approach involves bromination of a dimethylamino-substituted benzyl precursor. For example, brominating 2-(dimethylamino)benzyl alcohol or its derivatives using brominating agents like or in anhydrous conditions. Diazotization and coupling reactions (as seen in analogous brominated aromatic amines) may also be adapted to introduce the bromine moiety .

- Key Considerations : Optimize reaction temperature (typically 0–5°C for exothermic bromination) and stoichiometry to minimize side products like di-brominated species. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity products.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm substitution patterns (e.g., dimethylamino protons at ~2.8–3.2 ppm, benzyl bromide protons at ~4.5–4.7 ppm). IR spectroscopy can identify C-Br stretches (~550–650 cm) .

- Crystallography : Single-crystal X-ray diffraction (as demonstrated for structurally related brominated aromatics) provides definitive confirmation of molecular geometry and hydrogen-bonding interactions .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (, expected 307.92 for ) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine at the benzyl position is highly electrophilic, facilitating reactions with nucleophiles (e.g., amines, thiols). The dimethylamino group at the ortho position may sterically hinder backside attack, favoring partial character in polar solvents (e.g., DMF).

- Data Analysis : Kinetic studies (monitored via NMR or HPLC) can quantify reaction rates. Compare with analogous compounds (e.g., 4-bromobenzyl bromide) to isolate steric/electronic effects of the dimethylamino group .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies may arise from catalyst selection or moisture sensitivity. For Suzuki-Miyaura couplings:

- Screen palladium catalysts (e.g., vs. ) and bases (e.g., vs. ).

- Ensure rigorous drying of solvents (e.g., THF over molecular sieves) to prevent hydrolysis of the benzyl bromide .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation and hydrolysis.

- Stability Monitoring : Periodic NMR or TLC (eluent: 3:1 hexane/ethyl acetate) checks detect degradation (e.g., free -OH groups from hydrolysis).

- Additives : Stabilize with 1–2% w/w anhydrous to scavenge trace moisture .

Comparative and Functional Studies

Q. How does the electronic influence of the dimethylamino group affect the compound’s reactivity compared to non-aminated analogs?

- Methodological Answer : The electron-donating dimethylamino group increases electron density at the benzyl position, reducing electrophilicity of the C-Br bond. Cyclic voltammetry (CV) or DFT calculations (e.g., HOMO-LUMO gaps) quantify this effect.

- Experimental Design : Compare reaction rates with 5-bromo-2-methylbenzyl bromide in identical conditions. A 2022 study on brominated pyridines showed a 40% rate reduction due to amine-induced electron donation .

Q. What are the applications of this compound in synthesizing bioactive molecules or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Pharmaceutical Intermediates : Used in alkylation reactions to introduce benzyl-protected amines. For example, coupling with thioureas yields thiazolidinone scaffolds with antimicrobial activity .

- MOFs : The bromine site serves as a coordination node for transition metals (e.g., Cu, Zn). A 2023 study utilized similar brominated benzyl derivatives to construct luminescent MOFs with high surface area (>1000 m/g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.